![molecular formula C16H13ClF3N3OS B2863507 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-thienyl)acetonitrile CAS No. 338762-06-4](/img/structure/B2863507.png)
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-thienyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-acetonitrile” is a chemical with the CAS number 157764-10-8 .
Molecular Structure Analysis
The molecular structure of a similar compound, “2-Chloro-5-(trifluoromethyl)pyridine”, has a molecular formula of C6H3ClF3N .Physical And Chemical Properties Analysis
The compound “2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-acetonitrile” has a predicted boiling point of 245.7±35.0 °C and a predicted density of 1.429±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Luminescent Materials
Research by Bettencourt-Dias et al. (2007) has explored the development of new luminescent materials through the synthesis of thiophene-derivatized pybox and its lanthanide ion complexes. These complexes have shown significant luminescence in the solid state and in solution, indicating potential applications in optoelectronic devices and sensors (Bettencourt-Dias, Viswanathan, & Rollett, 2007).
Synthetic Chemistry
The work of Mohe et al. (2003) utilized a specific mixture involving acetonitrile for the oxidation of dinucleoside H-phosphonate diesters, highlighting the compound's role in facilitating efficient synthetic pathways for producing mixed-backbone oligonucleotides. This underscores its value in nucleic acid chemistry and potential therapeutic applications (Mohe, Padiya, & Salunkhe, 2003).
Coordination Chemistry
Research by Sousa-Pedrares et al. (2003) has led to the electrochemical synthesis and structural characterization of zinc, cadmium, and mercury complexes with heterocyclic bidentate ligands. These findings open avenues for the development of new materials with potential applications in catalysis and material science (Sousa-Pedrares et al., 2003).
Organic Electronics
Investigations into the stability of blue phosphorescent organic light-emitting diodes (OLEDs) by Baranoff et al. (2012) have identified chemical degradation pathways involving similar compounds. Their work contributes to understanding the stability of OLED materials and improving the longevity of these devices (Baranoff et al., 2012).
Electrochromic Materials
Hwang, Son, and Shim (2010) synthesized and characterized electrochromic materials incorporating thiophene and pyrrole derivatives. Their research demonstrated fast optical switching times and high conductivity, suggesting applications in smart windows and display technologies (Hwang, Son, & Shim, 2010).
Propiedades
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-morpholin-4-yl-2-thiophen-2-ylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N3OS/c17-12-8-11(16(18,19)20)9-22-14(12)15(10-21,13-2-1-7-25-13)23-3-5-24-6-4-23/h1-2,7-9H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOZRJVHDDRPOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)(C2=CC=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(Dimethylcarbamoyl)triazol-1-yl]acetic acid](/img/structure/B2863424.png)

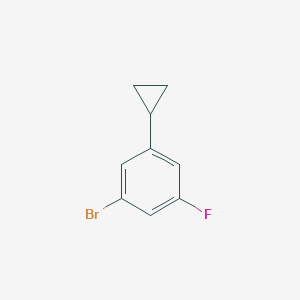
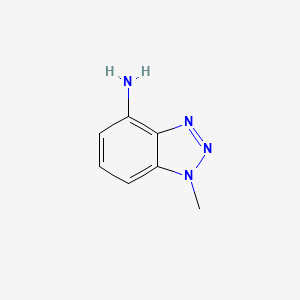
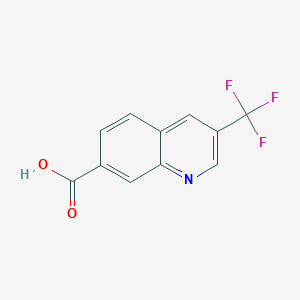

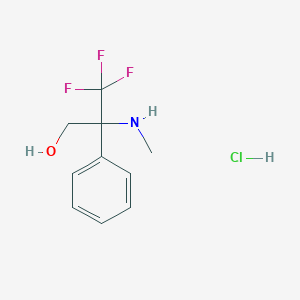
![7-(1,3-Benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-4-methyl-5-isoxazolyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2863437.png)

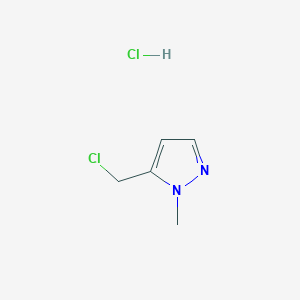
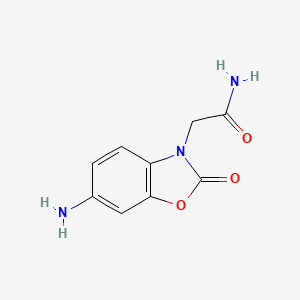
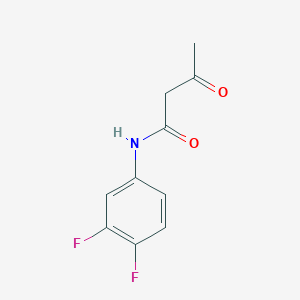
![2-[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2863446.png)
![6-Isopropyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2863447.png)
